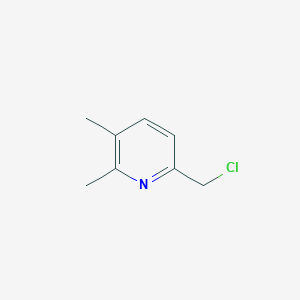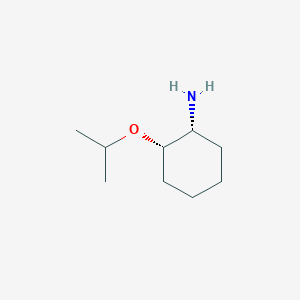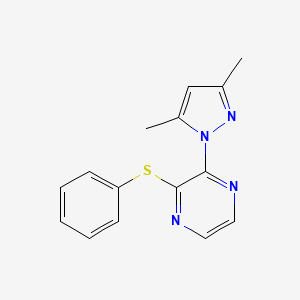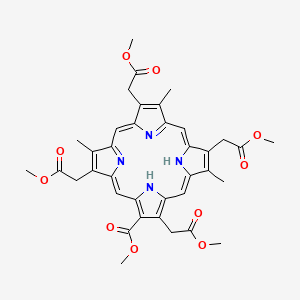
Trifluoro-(4-morpholin-3-ylphenoxy)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoro-(4-morpholin-3-ylphenoxy)methane: is a chemical compound with the molecular formula C11H12F3NO2. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, further connected to a morpholine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trifluoro-(4-morpholin-3-ylphenoxy)methane typically involves the reaction of 4-(trifluoromethoxy)phenol with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced reactors and purification techniques to isolate the compound effectively .
Análisis De Reacciones Químicas
Types of Reactions: Trifluoro-(4-morpholin-3-ylphenoxy)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted phenoxy derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Trifluoro-(4-morpholin-3-ylphenoxy)methane is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and chemical resistance .
Mecanismo De Acción
The mechanism of action of Trifluoro-(4-morpholin-3-ylphenoxy)methane involves its interaction with specific molecular targets. The trifluoromethoxy group can participate in hydrogen bonding and other interactions, while the morpholine ring can enhance the compound’s solubility and bioavailability. These features contribute to its overall biological activity and effectiveness in various applications .
Comparación Con Compuestos Similares
- 3-(4-(trifluoromethoxy)phenyl)morpholine
- Morpholine, 3-[4-(trifluoromethoxy)phenyl]-
Comparison: Trifluoro-(4-morpholin-3-ylphenoxy)methane stands out due to its unique combination of trifluoromethoxy and morpholine groups. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. Its enhanced stability, solubility, and potential bioactivity make it a valuable compound in various fields .
Propiedades
Fórmula molecular |
C11H12F3NO2 |
|---|---|
Peso molecular |
247.21 g/mol |
Nombre IUPAC |
3-[4-(trifluoromethoxy)phenyl]morpholine |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)17-9-3-1-8(2-4-9)10-7-16-6-5-15-10/h1-4,10,15H,5-7H2 |
Clave InChI |
HBXMNLJLIGPTDU-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1)C2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl)carbamate](/img/structure/B12279761.png)

![1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B12279772.png)
![4-chloro-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12279774.png)



![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-3-methylbenzothiazolium perchlorate](/img/structure/B12279782.png)

![1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12279786.png)

